molecular formula C17H23F3N4O2 B2852076 N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide CAS No. 2380142-66-3

N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide

Katalognummer B2852076
CAS-Nummer: 2380142-66-3
Molekulargewicht: 372.392
InChI-Schlüssel: BFDJKXWYYKOIKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide, also known as BMS-986177, is a small molecule drug that belongs to the class of piperidine carboxamide compounds. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide involves the inhibition of a protein called Bruton's tyrosine kinase (BTK). BTK is a key player in the signaling pathway that regulates the activation and proliferation of immune cells. By inhibiting BTK, N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide can suppress the immune response and reduce inflammation. In cancer cells, BTK inhibition can lead to cell death and tumor regression.
Biochemical and physiological effects:
The biochemical and physiological effects of N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide have been extensively studied in preclinical models. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activation of immune cells, such as B cells and T cells. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, its limitations include its potential toxicity and off-target effects, which need to be carefully monitored in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the development and application of N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide. These include:
1. Clinical trials in patients with autoimmune disorders and inflammatory diseases to evaluate its safety and efficacy.
2. Combination therapy with other drugs to enhance its therapeutic effects.
3. Development of new analogs with improved potency and selectivity.
4. Investigation of its potential use in other diseases, such as neurodegenerative disorders and viral infections.
5. Studies on its mechanism of action and off-target effects to improve its safety profile.
Conclusion:
N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide is a promising small molecule drug with potential applications in the treatment of various diseases. Its synthesis method has been optimized to achieve high yield and purity of the final product. It inhibits the activity of BTK, a key player in the immune response, and has shown promising results in preclinical studies. However, its potential toxicity and off-target effects need to be carefully monitored in preclinical and clinical studies. There are several future directions for its development and application, including clinical trials in patients with autoimmune disorders and inflammatory diseases, combination therapy with other drugs, and investigation of its potential use in other diseases.

Synthesemethoden

The synthesis of N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 4-(trifluoromethyl)pyrimidine-2-amine, which is reacted with cyclohexyl isocyanate to form N-cyclohexyl-4-(trifluoromethyl)pyrimidin-2-ylcarbamate. This intermediate is then reacted with 1-bromo-4-(trifluoromethyl)benzene to form N-cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide. The synthesis method has been optimized to achieve high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide has been extensively studied in preclinical models for the treatment of various diseases. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and suppressing the immune system in autoimmune disorders. In particular, it has been shown to be effective in treating rheumatoid arthritis, multiple sclerosis, and psoriasis.

Eigenschaften

IUPAC Name

N-cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O2/c18-17(19,20)14-6-9-21-15(23-14)26-13-7-10-24(11-8-13)16(25)22-12-4-2-1-3-5-12/h6,9,12-13H,1-5,7-8,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDJKXWYYKOIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.